

Application Notes and Protocols for HPLC

Method Development of Levomepromazine Maleate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Levomepromazine maleate*

Cat. No.: *B1675117*

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Audience: Researchers, scientists, and drug development professionals.

This document provides a comprehensive guide for the development and validation of a High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of **Levomepromazine Maleate**.

Introduction

Levomepromazine is a phenothiazine antipsychotic used in the treatment of various psychiatric disorders. Accurate and reliable analytical methods are crucial for quality control in pharmaceutical formulations and for pharmacokinetic studies. This application note details a robust HPLC method for the determination of levomepromazine.

Chromatographic Conditions

A reversed-phase HPLC method with UV detection is commonly employed for the analysis of levomepromazine. The following table summarizes a typical set of chromatographic conditions synthesized from various validated methods.

Parameter	Recommended Conditions
Stationary Phase (Column)	C8 or C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase	Acetonitrile and a pH 2.0, 34 mM phosphate buffer containing 0.3% triethylamine (29:71, v/v) [1][2]
Flow Rate	1.0 mL/min
Injection Volume	20 µL
Column Temperature	Ambient or 30°C
Detection Wavelength	254 nm[3]
Internal Standard (Optional)	Loxapine[1][2]

Experimental Protocol

This protocol outlines the step-by-step procedure for the analysis of **Levomepromazine Maleate** using HPLC.

3.1. Materials and Reagents

- **Levomepromazine Maleate** reference standard
- Acetonitrile (HPLC grade)
- Potassium dihydrogen phosphate (analytical grade)
- Orthophosphoric acid (analytical grade)
- Triethylamine (analytical grade)
- Water (HPLC grade)
- Sample containing **Levomepromazine Maleate** (e.g., tablets, injection)

3.2. Preparation of Solutions

- Buffer Preparation (pH 2.0): Dissolve an appropriate amount of potassium dihydrogen phosphate in HPLC grade water to make a 34 mM solution. Adjust the pH to 2.0 using orthophosphoric acid.
- Mobile Phase Preparation: Mix acetonitrile and the prepared phosphate buffer in a ratio of 29:71 (v/v). Add triethylamine to a final concentration of 0.3%. Degas the mobile phase using sonication or vacuum filtration before use.
- Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of **Levomepromazine Maleate** reference standard in the mobile phase to obtain a stock solution of a known concentration (e.g., 100 µg/mL).
- Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the desired calibration range (e.g., 10-300 ng/mL)[3].
- Sample Preparation:
 - Tablets: Weigh and finely powder a representative number of tablets. Accurately weigh a portion of the powder equivalent to a specific amount of **Levomepromazine Maleate** and transfer it to a volumetric flask. Add a suitable volume of mobile phase, sonicate to dissolve, and then dilute to the mark with the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.
 - Injections: Dilute an accurate volume of the injection solution with the mobile phase to obtain a final concentration within the calibration range.

3.3. Chromatographic Procedure

- Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
- Inject 20 µL of the blank (mobile phase), followed by the working standard solutions and the sample solutions.
- Record the chromatograms and measure the peak areas.

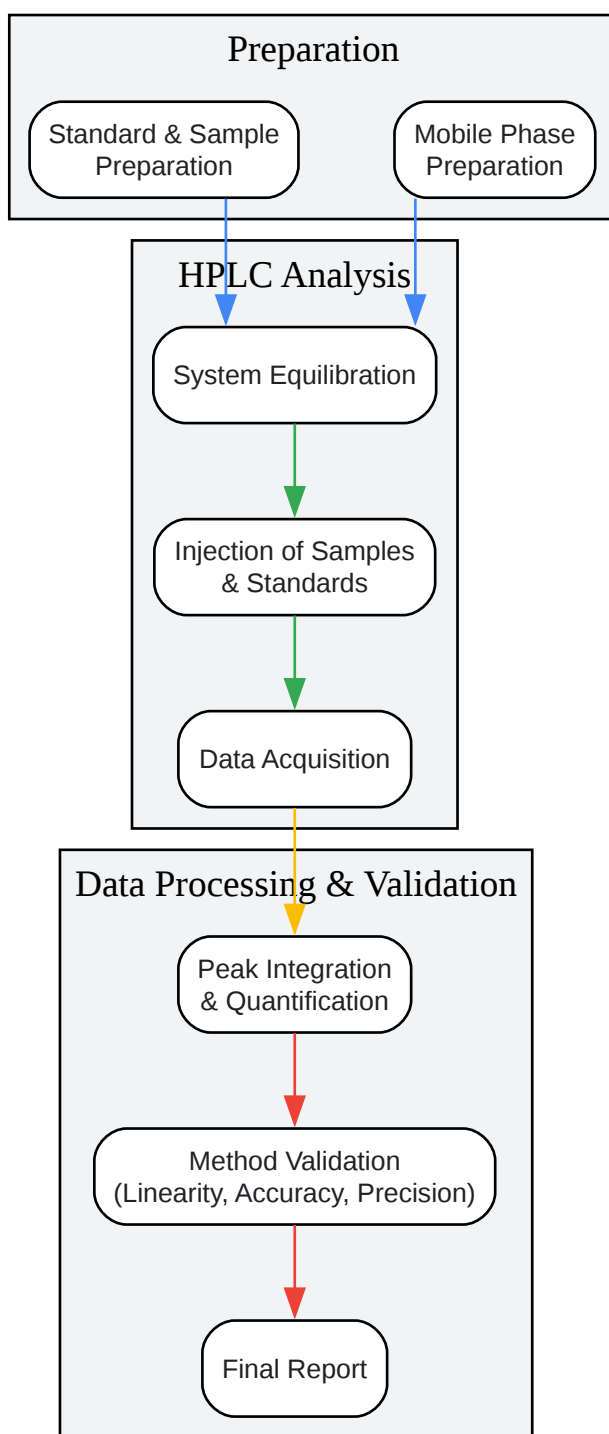
- Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations.
- Determine the concentration of **Levomepromazine Maleate** in the sample solutions from the calibration curve.

Method Validation Parameters

The following table summarizes key validation parameters for a typical levomepromazine HPLC method, as reported in the literature.

Validation Parameter	Typical Results
Linearity Range	10 - 300 ng/mL[3]
Correlation Coefficient (r^2)	> 0.999
Accuracy (% Recovery)	86.9 - 103.9%[3]
Precision (% RSD)	< 2%
Limit of Detection (LOD)	Varies by method and matrix
Limit of Quantification (LOQ)	Varies by method and matrix

Diagrams



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Caption: Workflow for HPLC method development and validation of **Levomepromazine Maleate**.

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References

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